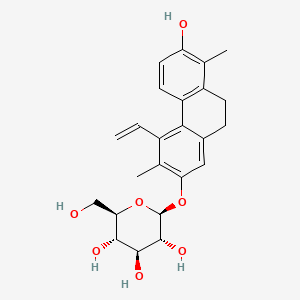
Juncusol 7-O-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Juncusol 7-O-glucoside: is a naturally occurring phenanthrene glucoside found in the Juncus genus, particularly in species like Juncus effusus. This compound has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Juncusol 7-O-glucoside can be synthesized through enzymatic glycosylation. Enzymatic synthesis involves the use of glucosyltransferases to attach glucose to the aglycone, juncusol. This method is preferred due to its specificity and efficiency .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from Juncus plants. The extraction process includes solvent extraction followed by purification using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Juncusol 7-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms .
Applications De Recherche Scientifique
Juncusol 7-O-glucoside has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Juncusol 7-O-glucoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anti-inflammatory Activity: this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Apigenin 7-O-glucoside: Found in various plants, known for its antioxidant and anti-inflammatory properties.
Quercetin 7-O-glucoside: A flavonoid glucoside with significant antioxidant and anticancer activities.
Kaempferol 7-O-glucoside: Known for its anti-inflammatory and anticancer properties.
Uniqueness: Juncusol 7-O-glucoside is unique due to its phenanthrene structure, which is less common compared to the flavonoid structures of similar compounds. This structural difference contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C24H28O7 |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[(4-ethenyl-7-hydroxy-3,8-dimethyl-9,10-dihydrophenanthren-2-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H28O7/c1-4-14-12(3)18(30-24-23(29)22(28)21(27)19(10-25)31-24)9-13-5-6-15-11(2)17(26)8-7-16(15)20(13)14/h4,7-9,19,21-29H,1,5-6,10H2,2-3H3/t19-,21-,22+,23-,24-/m1/s1 |
Clé InChI |
XAUAJRQBVZTDBK-PFKOEMKTSA-N |
SMILES isomérique |
CC1=C(C=CC2=C1CCC3=CC(=C(C(=C32)C=C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES canonique |
CC1=C(C=CC2=C1CCC3=CC(=C(C(=C32)C=C)C)OC4C(C(C(C(O4)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13432860.png)

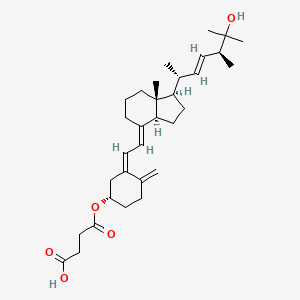
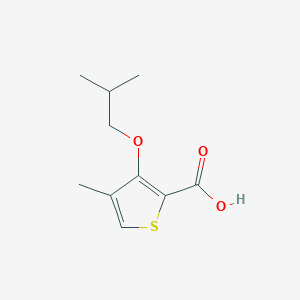
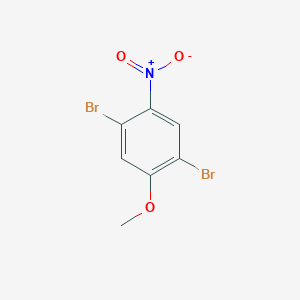
![Methyl 7-Chloro-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate](/img/structure/B13432886.png)
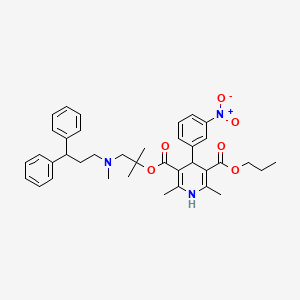
![1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid](/img/structure/B13432901.png)
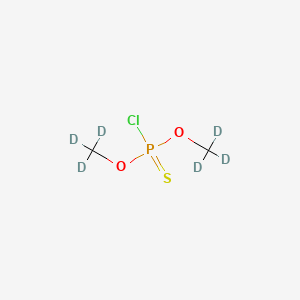

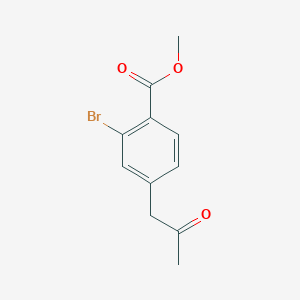

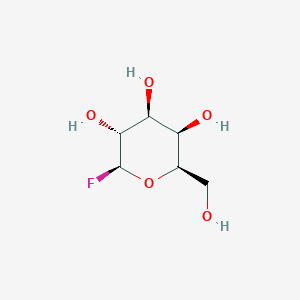
![Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13432933.png)
